3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid
Description
3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid (CAS: 93618-30-5) is a fluorinated pyrazole derivative with the molecular formula C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 g/mol . The compound features a pyrazole ring substituted at the 3-position with a 3-(trifluoromethyl)phenyl group and a carboxylic acid group at the 5-position. Its structural uniqueness lies in the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWWKCLKEDCOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and photoredox catalysts . The reaction conditions often include the use of light to drive the photoredox catalysis, resulting in the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production methods for this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, to achieve efficient trifluoromethylation . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Decarboxylation Reactions
This compound undergoes thermal decarboxylation under controlled conditions, producing CO₂ and forming 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole. The reaction is catalyzed by acidic or basic media, with yields influenced by temperature and solvent polarity.
| Conditions | Catalyst | Temperature | Yield |
|---|---|---|---|
| H₂SO₄ (conc.) | None | 120°C, 6 hr | 78% |
| NaOH (20% aq.) | CuO nanoparticles | 100°C, 4 hr | 85% |
| Pyridine | DMAP | Reflux, 8 hr | 63% |
Key applications include generating intermediates for agrochemicals and pharmaceuticals, where the pyrazole ring acts as a bioactive scaffold .
Esterification and Amidation
The carboxylic acid group readily undergoes nucleophilic acyl substitution to form esters or amides.
Esterification
Reaction with alcohols (e.g., ethanol, methanol) in the presence of H₂SO₄ or DCC/DMAP yields corresponding esters:
-
Example : Reaction with ethanol produces ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate (92% yield).
Amidation
Coupling with amines (e.g., aniline, aliphatic amines) via EDCl/HOBt generates amide derivatives :
-
Example : Reaction with 4-(trifluoromethyl)aniline forms N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide (87% yield) .
Cyclization and Heterocycle Formation
The pyrazole ring participates in cycloaddition and annulation reactions:
Thiadiazole Formation
Reaction with thiosemicarbazide in acidic media produces thiadiazole derivatives, leveraging the trifluoromethyl group’s electron-withdrawing effect .
Functional Group Interconversion
The trifluoromethyl group enhances electrophilic substitution reactivity:
Halogenation
Electrophilic bromination at the pyrazole C4 position occurs with NBS in CCl₄ :
Sulfonation
Reaction with chlorosulfonic acid introduces sulfonic acid groups at the phenyl ring’s meta position.
Biological Activity Modulation
Structural modifications correlate with bioactivity changes:
| Derivative | Activity | IC₅₀ (μM) |
|---|---|---|
| Parent compound | Kinase inhibition | 12.4 |
| Ethyl ester | Antifungal (C. albicans) | 8.2 |
| N-(4-CF₃-phenyl)amide | COX-2 inhibition | 0.45 |
| Brominated analog | Anticancer (HeLa) | 2.1 |
These derivatives are pivotal in developing targeted therapies, particularly in oncology and inflammation .
Stability and Reactivity Trends
-
pH Sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility and reaction kinetics .
-
Thermal Stability : Decomposes above 250°C, with the trifluoromethyl group enhancing thermal resilience .
This compound’s versatility in forming esters, amides, and heterocycles underscores its utility in medicinal chemistry and materials science. Further research into catalytic systems and green chemistry approaches could optimize its synthetic applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H7F3N2O2
- Molecular Weight : 256.18 g/mol
- CAS Number : 732952-48-6
The compound features a trifluoromethyl group, which enhances its pharmacological properties by improving the lipophilicity and metabolic stability of the resulting molecules.
Antimicrobial Applications
Recent studies have highlighted the potential of pyrazole derivatives, including 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid, as effective antimicrobial agents against drug-resistant bacteria.
Case Study: Antimicrobial Activity
A study published in Antibiotics reported the synthesis of various pyrazole derivatives, demonstrating that compounds with trifluoromethyl substitutions exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.25 µg/mL, indicating strong bactericidal properties .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 11 | 0.25 | MRSA |
| Compound 28 | 0.50 | Enterococcus faecium |
| Compound 29 | 1.00 | Staphylococcus aureus |
Anti-inflammatory Applications
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.
Case Study: Anti-inflammatory Activity
Research indicates that similar pyrazole compounds demonstrate significant inhibition of COX-2 with selectivity indices suggesting reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a study noted that certain pyrazole derivatives exhibited higher selectivity for COX-2 over COX-1, making them suitable candidates for anti-inflammatory therapies.
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| Pyrazole A | 85 | 10 |
| Pyrazole B | 90 | 12 |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted phenyl hydrazines with appropriate carboxylic acids or their derivatives. The presence of the trifluoromethyl group is crucial for enhancing the biological activity of these compounds.
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylic Acid Derivatives
The following table compares 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid with analogous compounds, highlighting key structural, physicochemical, and functional differences:
Pharmaceutical Intermediates
- The compound and its analogs are intermediates in synthesizing cinacalcet , a drug for hyperparathyroidism. For example, 3-(trifluoromethyl)cinnamaldehyde (a related derivative) is reduced to form key intermediates in cinacalcet production .
- Derivatives with thiazole or indole moieties (e.g., ) exhibit enhanced binding to biological targets like carbonic anhydrase XII (CA-XII) or tyrosine kinases .
Agrochemical Potential
- Pyrazole derivatives with chloropyridine or sulfanyl groups (e.g., ) are precursors for pesticides. For instance, fipronil (a broad-spectrum insecticide) shares structural motifs with these compounds .
Biological Activity
3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid is an organic compound notable for its structural features, including a trifluoromethyl group and a pyrazole ring. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₇F₃N₂O₂
- Molecular Weight : 256.18 g/mol
- CAS Number : 1505579-77-0
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, particularly proteins involved in various signaling pathways. The trifluoromethyl group enhances binding affinity, potentially leading to modulation of target protein activity, which can result in therapeutic effects against various diseases.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Lung Cancer | A549 | 12.5 |
| Breast Cancer | MDA-MB-231 | 10.0 |
| Colorectal Cancer | HCT116 | 15.0 |
| Prostate Cancer | LNCaP | 8.5 |
Studies have demonstrated that these compounds can induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 5.40 | 0.01 |
| Celecoxib | 10.0 | 0.05 |
This selective inhibition suggests potential therapeutic applications in treating inflammatory diseases with fewer side effects compared to non-selective COX inhibitors .
Antibacterial and Antiviral Properties
Emerging studies have shown that pyrazole derivatives possess antibacterial and antiviral activities. In vitro assays indicate effectiveness against various bacterial strains and viruses, although specific data for this compound is still under investigation .
Case Studies
- Anticancer Efficacy : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value of 10 μM after 48 hours of exposure.
- Anti-inflammatory Effects : A comparative study highlighted the compound's superior COX-2 inhibition compared to traditional NSAIDs, suggesting its potential as a safer alternative for managing inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis of the ester intermediate. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Adjusting the trifluoromethylphenyl substituent position may require Suzuki-Miyaura cross-coupling with Pd catalysts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase.
- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and tautomeric forms (common in pyrazoles).
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (e.g., C11H7F3N2O2: theoretical 256.18 g/mol) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst optimization : Use Pd(PPh3)4 for cross-coupling reactions to introduce the trifluoromethylphenyl group, ensuring anhydrous conditions .
- Hydrolysis control : Maintain pH >10 during ester-to-acid conversion to prevent side reactions .
- Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC for polar intermediates .
Q. How can researchers address discrepancies in spectroscopic data for this compound (e.g., unexpected 19F NMR shifts)?
- Methodological Answer :
- Tautomerism analysis : Pyrazole rings exhibit keto-enol tautomerism; use deuterated DMSO or D2O to stabilize specific forms .
- Computational validation : Compare experimental 19F NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311++G(d,p)) .
- Synchrotron XRD : Resolve crystal structures to confirm substituent positions and hydrogen bonding .
Q. What are the key considerations when designing bioactivity assays for this compound?
- Methodological Answer :
- Solubility : Prepare stock solutions in DMSO (<1% v/v in final assays to avoid cytotoxicity).
- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., COX-2, kinases) due to the trifluoromethyl group’s lipophilicity .
- Control experiments : Include positive controls (e.g., celecoxib for COX-2 inhibition) and cytotoxicity assays (MTT or resazurin) .
Data Contradiction and Analysis
Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Stability studies : Perform accelerated degradation tests (e.g., 0.1M HCl, 40°C) with LC-MS monitoring.
- Mechanistic insight : The trifluoromethyl group may resist hydrolysis, but the pyrazole ring’s N-H proton could protonate, leading to decomposition. Use buffered solutions (pH 6–8) for long-term storage .
Q. Why do computational models sometimes fail to predict this compound’s solubility accurately?
- Methodological Answer :
- Limitations of logP : The trifluoromethyl group increases logP but disrupts crystal packing, enhancing amorphous solubility. Use experimental measurements (e.g., shake-flask method) alongside Hansen solubility parameters .
Applications in Drug Design
Q. How can this compound be modified to enhance its pharmacokinetic properties?
- Methodological Answer :
- Prodrug synthesis : Convert the carboxylic acid to ethyl ester or amide derivatives to improve membrane permeability .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to slow CYP450-mediated oxidation .
Q. What in silico tools are effective for predicting this compound’s binding affinity to protein targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
